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Compound of Interest

Compound Name: Utreloxastat

Cat. No.: B10831238 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and minimizing the off-target effects of

Utreloxastat (also known as PTC857), an inhibitor of 15-lipoxygenase (15-LO). While

Utreloxastat was found to be generally safe and well-tolerated in clinical trials, a thorough

understanding of its selectivity is crucial for the accurate interpretation of experimental results.

[1][2][3]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Utreloxastat?

A1: Utreloxastat is an orally active, blood-brain barrier-permeable inhibitor of 15-lipoxygenase

(15-LO).[4][5] Its proposed mechanism involves reducing oxidative stress and inhibiting

ferroptosis, a form of iron-dependent cell death, by blocking the activity of 15-LO.[6] This

enzyme plays a role in inflammation and the formation of protein clumps, processes implicated

in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1]

Q2: Are there any known off-target interactions for Utreloxastat?

A2: Limited off-target interaction data is publicly available. Utreloxastat has been identified as

a weak inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2B6, with an IC50 greater

than 5.3 μM.[4] Additionally, it has been shown to induce the mRNA expression of CYP2B6 and

CYP3A4 in human hepatocytes.[4]
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Q3: What was the outcome of the clinical trials for Utreloxastat?

A3: In a Phase 1 study, Utreloxastat was found to be safe and well-tolerated in healthy

volunteers.[1][2] However, the Phase 2 cardinALS trial in patients with ALS did not meet its

primary or secondary endpoints for efficacy.[7][8] Consequently, the further development of

Utreloxastat for ALS has been discontinued.[7][8]

Q4: Why is it important to consider off-target effects even if a compound was well-tolerated in

clinical trials?

A4: While clinical safety data is important, the absence of overt toxicity does not preclude the

existence of off-target effects that could confound experimental results. Off-target interactions

can lead to misleading conclusions about the role of the primary target in a biological process.

Therefore, it is essential to characterize the selectivity of a chemical probe like Utreloxastat in
the specific experimental system being used.

Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro or in vivo experiments with

Utreloxastat.
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Issue Possible Cause Recommended Action

Unexpected or inconsistent

cellular phenotype.

The observed phenotype may

be due to the inhibition of an

unknown off-target protein

rather than 15-LO.

1. Perform a dose-response

experiment to confirm the

phenotype is concentration-

dependent.2. Use a

structurally distinct 15-LO

inhibitor as a control.3.

Conduct target engagement

assays to confirm 15-LO

inhibition at the effective

concentration.4. Consider

performing proteome-wide off-

target screening.

Discrepancy between in vitro

and in vivo results.

Differences in metabolism,

tissue distribution, or the

expression of off-target

proteins between cell lines and

animal models could be a

factor. The known induction of

CYP enzymes by Utreloxastat

may alter its metabolism or the

metabolism of other

compounds in vivo.[4]

1. Characterize the

pharmacokinetic and

pharmacodynamic profile of

Utreloxastat in your model

system.2. Assess the

expression levels of 15-LO and

potential off-target proteins in

the relevant tissues.3.

Evaluate the metabolic stability

of Utreloxastat in liver

microsomes from the species

being studied.
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High background signal in

biochemical assays.

Utreloxastat may be interfering

with the assay components,

such as fluorescent reporters

or detection antibodies.

1. Run control experiments

with Utreloxastat in the

absence of the target enzyme

or substrate.2. Test for

autofluorescence or quenching

effects of the compound at the

wavelengths used in the

assay.3. Consider using an

alternative assay format, such

as a label-free detection

method.

Data on Known Off-Target Interactions
The following table summarizes the known interactions of Utreloxastat with cytochrome P450

enzymes.

Off-Target Interaction Type
Reported Value

(IC50)
Reference

CYP1A2 Weak Inhibition > 5.3 µM [4]

CYP2B6 Weak Inhibition > 5.3 µM [4]

CYP2B6 mRNA Induction Not specified [4]

CYP3A4 mRNA Induction Not specified [4]

Experimental Protocols
To rigorously assess the selectivity of Utreloxastat and minimize the risk of off-target effects

confounding experimental data, the following protocols are recommended.

Kinase Profiling
Objective: To determine if Utreloxastat inhibits any protein kinases, a common source of off-

target effects for small molecule inhibitors.
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Methodology:

Compound Preparation: Prepare a stock solution of Utreloxastat in DMSO. A typical

screening concentration is 10 µM.

Assay Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins,

Reaction Biology) for screening against a broad panel of human kinases (e.g., >400

kinases).

Assay Principle: These services typically use in vitro radiometric or fluorescence-based

assays to measure the activity of each kinase in the presence and absence of Utreloxastat.
The substrate for each kinase is specific, and its phosphorylation is quantified.

Data Analysis: The results are usually reported as the percentage of kinase activity

remaining in the presence of the compound. A significant inhibition (typically >50%) at the

screening concentration warrants further investigation with a full dose-response curve to

determine the IC50.

Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of Utreloxastat in a cellular context.

Methodology:

Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells

with Utreloxastat or a vehicle control (DMSO) for a specified period.

Cell Lysis and Heating: Harvest and lyse the cells. Divide the lysate into several aliquots and

heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated

proteins. The supernatant, containing the soluble proteins, is collected.

Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific

target candidates or by mass spectrometry for an unbiased, proteome-wide analysis.

Data Analysis: The binding of Utreloxastat to a target protein is expected to stabilize it,

leading to a higher melting temperature. This will be observed as more of the target protein
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remaining in the soluble fraction at higher temperatures in the Utreloxastat-treated samples

compared to the vehicle control.
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Caption: The proposed mechanism of action of Utreloxastat.

Experimental Workflow for Off-Target Identification
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Caption: A workflow for identifying and validating off-targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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